molecular formula C9H5NO4S B13958433 1,3-Benzothiazole-2,6-dicarboxylic acid CAS No. 22514-81-4

1,3-Benzothiazole-2,6-dicarboxylic acid

Cat. No.: B13958433
CAS No.: 22514-81-4
M. Wt: 223.21 g/mol
InChI Key: XUCKXMYEMAOJIZ-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2,6-dicarboxylic acid is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the benzothiazole ring. Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2,6-dicarboxylic acid can be synthesized through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with phthalic anhydride under acidic conditions to form the benzothiazole ring, followed by oxidation to introduce the carboxylic acid groups . Another approach is the cyclization of o-aminothiobenzoic acid derivatives with appropriate reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1,3-Benzothiazole-2,6-dicarboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-benzothiazole-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound’s ability to interfere with cellular processes makes it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-2,6-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

22514-81-4

Molecular Formula

C9H5NO4S

Molecular Weight

223.21 g/mol

IUPAC Name

1,3-benzothiazole-2,6-dicarboxylic acid

InChI

InChI=1S/C9H5NO4S/c11-8(12)4-1-2-5-6(3-4)15-7(10-5)9(13)14/h1-3H,(H,11,12)(H,13,14)

InChI Key

XUCKXMYEMAOJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)C(=O)O

Origin of Product

United States

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